

# Dermcidin Expression in Human Sinonasal Secretions: A Technical Guide

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## Compound of Interest

Compound Name: *Dermcidin*

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## Introduction

**Dermcidin** (DCD) is a novel antimicrobial peptide (AMP) first identified in eccrine sweat glands, playing a crucial role in the innate immune defense of the skin.[1][2][3] Unlike many other AMPs, its expression is not typically induced by inflammatory conditions.[1][2][3] Recently, proteomic analysis has led to the discovery of **Dermcidin** in human sinonasal secretions, suggesting a previously unrecognized role in the innate immunity of the upper respiratory tract.[1][2] This technical guide provides a comprehensive overview of the expression, localization, and quantification of **Dermcidin** in the human sinonasal cavity, based on current scientific findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of rhinology, immunology, and respiratory medicine.

## Quantitative Data on Dermcidin Expression

Quantitative analysis has revealed the presence of **Dermcidin** in both in vitro models of human sinonasal epithelium and in vivo clinical samples of nasal secretions. The concentrations are comparable to those found in human sweat, where it exerts its antimicrobial effects.[1][2]

Table 1: **Dermcidin** Concentration in Air-Liquid Interface (ALI) Cultures of Human Sinonasal Epithelial Cells[2]

Sample Type	Average Dermcidin Concentration (ng/mL)	Standard Deviation (ng/mL)
Airway Surface Liquid (ASL)	68.4	14.97
Cell Lysates	119.5	7.87

Table 2: **Dermcidin** Concentration in Clinical Samples of Human Nasal Secretions[2]

Patient Sample	Dermcidin Concentration (ng/mL)	Standard Deviation (ng/mL)
Patient 1	2406	562
Patient 2	1478	251
Patient 3	1772	112

## Experimental Protocols

The following section details the key experimental methodologies employed for the quantification and localization of **Dermcidin** in human sinonasal secretions.

### Human Sinonasal Air-Liquid Interface (ALI) Cell Culture

This in vitro model mimics the pseudostratified epithelium of the sinonasal cavity.

- **Tissue Acquisition:** Sinonasal mucosal tissue specimens are obtained from residual clinical material during sinonasal surgery, following Institutional Review Board (IRB) approval.[1][2]
- **Cell Isolation and Culture:** Epithelial cells are isolated and cultured on trans-well membranes.
- **Differentiation:** The cells are maintained at an air-liquid interface, allowing them to differentiate into a pseudostratified epithelium with functional cilia and mucus-producing goblet cells.[1][2]
- **Sample Collection:** Airway surface liquid (ASL) is collected from the apical surface of the cultures for analysis. Cell lysates can also be prepared to measure intracellular **Dermcidin**

levels.[2]

## Enzyme-Linked Immunosorbent Assay (ELISA) for Dermcidin Quantification

ELISA is a sensitive and specific method for quantifying **Dermcidin** concentrations in biological fluids.

- Sample Preparation: ASL and clinical nasal secretion samples are diluted (e.g., 1:10) in an appropriate buffer such as phosphate-buffered saline (PBS).[2]
- ELISA Procedure: A commercially available **Dermcidin**-specific ELISA kit is used.[2] The assay is performed according to the manufacturer's instructions. This typically involves the following steps:
  - Addition of standards and samples to a microplate pre-coated with an anti-**Dermcidin** antibody.
  - Incubation to allow **Dermcidin** to bind to the immobilized antibody.
  - Washing to remove unbound substances.
  - Addition of a biotin-conjugated anti-**Dermcidin** antibody.
  - Incubation and washing.
  - Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
  - Incubation and washing.
  - Addition of a substrate solution (e.g., TMB) to produce a colorimetric reaction.
  - Stopping the reaction and measuring the absorbance at a specific wavelength.
- Data Analysis: A standard curve is generated using known concentrations of **Dermcidin**, and the concentrations in the unknown samples are determined by interpolation from this curve.

## Immunofluorescence Staining and Confocal Microscopy for Dermcidin Localization

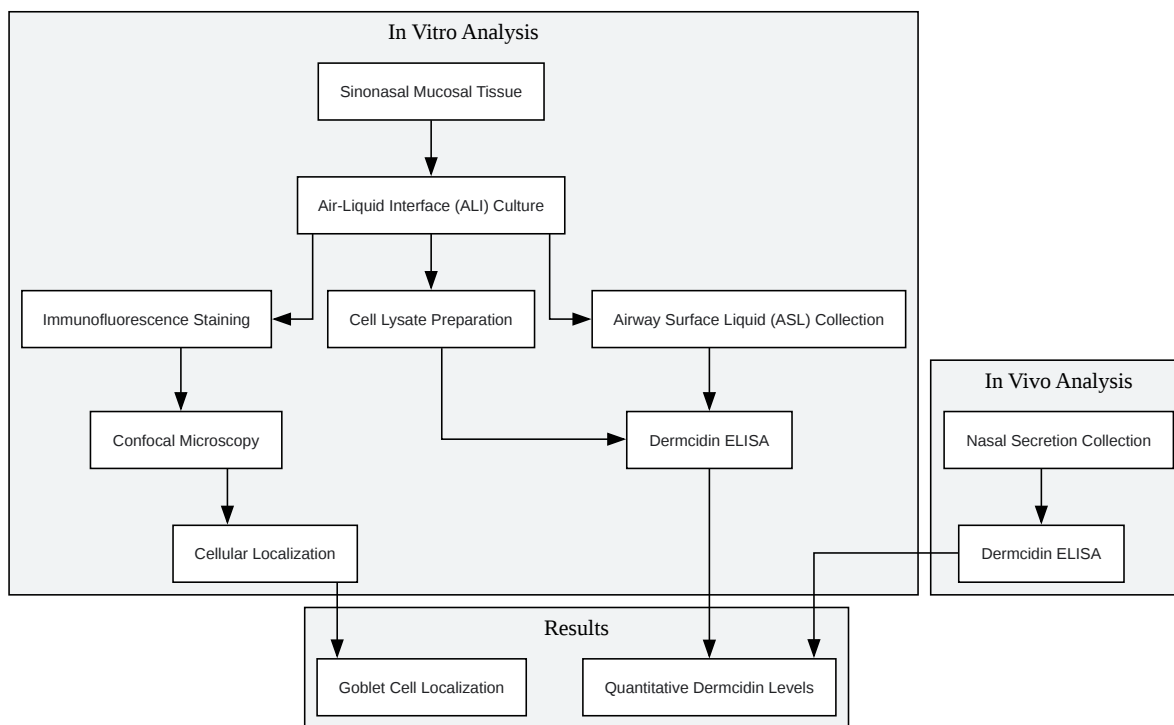
This technique is used to visualize the cellular source of **Dermcidin** within the sinonasal epithelium.

- **Sample Preparation:** Differentiated ALI cultures are fixed in 4% formaldehyde.[2]
- **Permeabilization and Blocking:** The fixed cells are permeabilized (e.g., with 0.3% Triton X-100) to allow antibodies to access intracellular antigens and blocked (e.g., with normal donkey serum and bovine serum albumin) to reduce non-specific antibody binding.[2]
- **Primary Antibody Incubation:** The cultures are incubated with a primary antibody specific for **Dermcidin** (e.g., rabbit polyclonal anti-**Dermcidin**). Co-staining with markers for specific cell types is performed using antibodies from different host species (e.g., mouse monoclonal anti- $\beta$ -tubulin IV for ciliated cells and mouse monoclonal anti-Muc5AC for goblet cells).[2]
- **Secondary Antibody Incubation:** After washing, the cultures are incubated with fluorophore-conjugated secondary antibodies that specifically bind to the primary antibodies (e.g., donkey anti-rabbit IgG and donkey anti-mouse IgG conjugated to different fluorophores).[2]
- **Counterstaining and Mounting:** The cell nuclei are counterstained with a fluorescent dye such as Hoechst. The samples are then mounted for microscopy.[2]
- **Imaging:** Images are acquired using a confocal microscope to obtain high-resolution optical sections and to determine the co-localization of **Dermcidin** with specific cellular markers.[2]

## Visualizations

### Signaling Pathways and Experimental Workflows

As current research has not yet elucidated a specific signaling pathway for the regulation of **Dermcidin** in sinonasal epithelial cells, a diagram illustrating the experimental workflow for its study is provided below.[2]

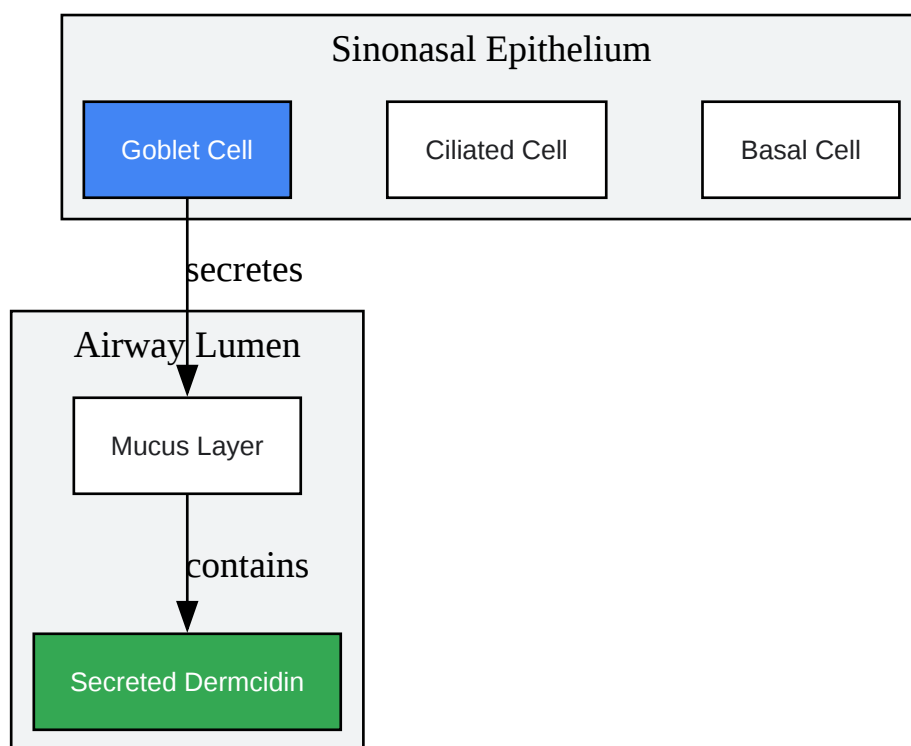


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Experimental workflow for the study of **Dermcidin** in sinonasal secretions.

## Logical Relationships

The following diagram illustrates the localization of **Dermcidin** within the sinonasal epithelium as determined by immunofluorescence studies.[2]



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Localization of **Dermcidin** in the sinonasal epithelium.

## Conclusion

The discovery of **Dermcidin** in human sinonasal secretions at clinically relevant concentrations opens up new avenues for research into the innate immune mechanisms of the upper airways. [1][2] Its constitutive expression in goblet cells suggests it is a fundamental component of the first-line defense against inhaled pathogens.[2] Further investigation into the regulation of **Dermcidin** secretion and its full spectrum of antimicrobial activity in the sinonasal environment is warranted. This knowledge may inform the development of novel therapeutic strategies for sinonasal inflammatory and infectious diseases, such as chronic rhinosinusitis.

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- To cite this document: BenchChem. [Dermcidin Expression in Human Sinonasal Secretions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150715#expression-of-dermcidin-in-human-sinonasal-secretions]

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